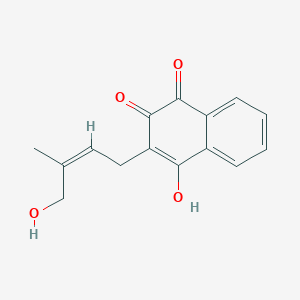

Lomatiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Lomatiol is a naturally occurring naphthoquinone compound primarily isolated from plants of the Lomatia species, such as Lomatia dentata, Lomatia ferruginea, and Lomatia obliqua . It shares structural similarities with lapachol, a principal constituent of the Bignoniaceae family . This compound has garnered interest due to its potential biological activities and its role as a precursor for various synthetic derivatives with medicinal properties .

準備方法

Synthetic Routes and Reaction Conditions

Lomatiol can be synthesized from lapachol through chemical and microbial transformations . One efficient synthetic route involves the oxidation of lapachol using selenium dioxide (SeO2), which yields this compound with a high efficiency of 90% . This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as described above, utilizing selenium dioxide oxidation of lapachol . The scalability of this method makes it suitable for industrial applications, ensuring a consistent and high-yield production of this compound .

化学反応の分析

Types of Reactions

Lomatiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form novel furano- and pyrano-naphthoquinone derivatives.

Epoxidation: Under epoxidation conditions, this compound forms furano-naphthoquinone derivatives.

Common Reagents and Conditions

Oxidation: Selenium dioxide (SeO2) is commonly used for the oxidation of lapachol to this compound.

Epoxidation: Meta-chloroperoxybenzoic acid (m-CPBA) is used for the epoxidation of this compound.

Major Products Formed

Furano-naphthoquinone derivatives: These are formed during the epoxidation of this compound.

Pyrano-naphthoquinone derivatives: These are also formed during the epoxidation of this compound.

科学的研究の応用

作用機序

The mechanism of action of lomatiol involves its interaction with various molecular targets and pathways. This compound exerts its effects through the following mechanisms:

Anticancer Activity: This compound derivatives induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function.

Antibacterial Activity: This compound inhibits bacterial growth by interfering with bacterial cell wall synthesis and disrupting membrane integrity.

Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress, thereby protecting cells from oxidative damage.

類似化合物との比較

Lomatiol is structurally similar to other naphthoquinones, such as lapachol, β-lapachone, and α-lapachone . this compound exhibits unique properties that distinguish it from these compounds:

β-Lapachone: This compound derivatives have shown comparable or superior anticancer activity compared to β-lapachone.

α-Lapachone: This compound’s unique structural features allow for the synthesis of novel derivatives with distinct biological activities.

Similar Compounds

- Lapachol

- β-Lapachone

- α-Lapachone

- 2-Acetylfuronaphthoquinone

This compound’s unique chemical properties and its potential for various applications make it a compound of significant interest in scientific research and industrial applications.

生物活性

Lomatiol, a naturally occurring naphthoquinone, is derived from lapachol and has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, supported by various research findings and data tables.

Synthesis of this compound

This compound can be synthesized from lapachol through a straightforward oxidation process using selenium dioxide (SeO2), achieving yields of up to 90% . This method not only simplifies the production of this compound but also facilitates the generation of novel derivatives with potential therapeutic applications.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

- Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it possesses inhibitory effects on bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

- Anticancer Properties : Research has shown that this compound and its derivatives can induce apoptosis in cancer cells. For instance, certain derivatives have been found to disrupt mitochondrial function in cancer cells, leading to cell death. This mechanism is similar to that observed in other naphthoquinones, which are known for their anticancer effects .

- Antimalarial Activity : this compound's structural similarities to other hydroxynaphthoquinones suggest potential antimalarial properties. Specific derivatives have been tested against Plasmodium falciparum, showing promising results with low IC50 values, indicating high potency against malaria parasites .

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Significant | Inhibits growth of bacteria and fungi |

| Anticancer | High | Induces apoptosis via mitochondrial disruption |

| Antimalarial | Potent | Disrupts mitochondrial function in P. falciparum |

Research Findings

- Anticancer Mechanism : A study demonstrated that this compound derivatives could induce apoptosis in cancer cells by disrupting mitochondrial membrane potential. This finding aligns with the known mechanisms of other naphthoquinones .

- Antimicrobial Efficacy : In vitro studies have shown that this compound exhibits strong antimicrobial activity against Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by these pathogens .

- Antimalarial Potential : The compound was evaluated for its activity against Plasmodium falciparum, with some derivatives displaying IC50 values in the nanomolar range, indicating their effectiveness as potential antimalarial agents .

特性

CAS番号 |

523-34-2 |

|---|---|

分子式 |

C15H14O4 |

分子量 |

258.27 g/mol |

IUPAC名 |

4-hydroxy-3-[(E)-4-hydroxy-3-methylbut-2-enyl]naphthalene-1,2-dione |

InChI |

InChI=1S/C15H14O4/c1-9(8-16)6-7-12-13(17)10-4-2-3-5-11(10)14(18)15(12)19/h2-6,16-17H,7-8H2,1H3/b9-6+ |

InChIキー |

YJMIIMYBDZPSBH-RMKNXTFCSA-N |

SMILES |

CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)CO |

異性体SMILES |

C/C(=C\CC1=C(C2=CC=CC=C2C(=O)C1=O)O)/CO |

正規SMILES |

CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)CO |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Lomatiol; NSC 24872; NSC-24872; NSC24872; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。